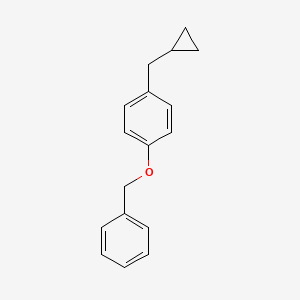

1-(Benzyloxy)-4-(cyclopropylmethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-phenylmethoxybenzene |

InChI |

InChI=1S/C17H18O/c1-2-4-16(5-3-1)13-18-17-10-8-15(9-11-17)12-14-6-7-14/h1-5,8-11,14H,6-7,12-13H2 |

InChI Key |

ANPJWOCHLYWWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Characterization

While specific literature detailing the synthesis of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is scarce, a plausible and efficient route can be proposed based on the well-established Williamson ether synthesis. francis-press.comchegg.comchegg.com This method is a cornerstone of organic chemistry for the formation of ethers.

The logical precursor for this synthesis is 4-(cyclopropylmethyl)phenol. The synthesis of this intermediate has been described in the patent literature, for instance, through the reaction of p-chlorophenol with a cyclopropylmethylating agent followed by removal of a protecting group. google.com (Bromomethyl)cyclopropane is a commercially available reagent that can be used to introduce the cyclopropylmethyl group. sigmaaldrich.com

The proposed synthesis of this compound would, therefore, involve the deprotonation of 4-(cyclopropylmethyl)phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to yield the target ether.

Proposed Synthesis of this compound:

Table 1: Proposed Reagents for the Synthesis of this compound

| Role | Reagent | CAS Number |

| Starting Material | 4-(Cyclopropylmethyl)phenol | Not readily available |

| Base | Sodium Hydride | 7646-69-7 |

| Base | Potassium Carbonate | 584-08-7 |

| Benzylating Agent | Benzyl Bromide | 100-39-0 |

| Benzylating Agent | Benzyl Chloride | 100-44-7 |

| Solvent | Acetone | 67-64-1 |

| Solvent | N,N-Dimethylformamide (DMF) | 68-12-2 |

Characterization of the final product would be carried out using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of all the expected proton and carbon signals corresponding to the benzyl, cyclopropylmethyl, and phenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, as well as the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Physicochemical Properties

Table 2: Predicted of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₇H₁₈O | Based on its chemical structure |

| Molecular Weight | 238.33 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Based on similar benzyl (B1604629) ether compounds |

| Boiling Point | > 300 °C | Estimated based on its molecular weight and structural complexity |

| Melting Point | Not applicable (likely a liquid at room temperature) | Based on similar benzyl ether compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | General solubility rules for ethers of this size |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Estimated based on its nonpolar structure |

Conclusion

Strategic Approaches to Aryl Ether Formation in the Synthesis of this compound

The formation of the ether bond between the benzyl group and the phenolic system is a critical step in the synthesis of the target molecule. Several classic and modern methods can be employed for this transformation.

Etherification Reactions Involving Benzyl and Phenolic Precursors

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a sodium or potassium salt of 4-(cyclopropylmethyl)phenol with benzyl bromide or benzyl chloride. masterorganicchemistry.comlibretexts.org

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the benzylic carbon, displacing the halide leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary, like benzyl halides, to minimize competing elimination reactions. learncbse.inbyjus.com The alkoxide can be generated in situ by treating the corresponding phenol (B47542) with a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com

Table 1: Typical Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 4-(cyclopropylmethyl)phenol, Benzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux | High |

This table presents hypothetical yet representative conditions based on established Williamson ether synthesis protocols.

Application of Modern Coupling Reactions for Aryl-Alkyl Linkages (e.g., Suzuki Cross-Coupling for Aryl Systems)

While the Williamson ether synthesis is effective for the C-O bond formation, modern cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable for constructing the C-C bond between the aromatic ring and the cyclopropylmethyl group. nih.govyoutube.com The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net

For the synthesis of a precursor to this compound, one could envision a Suzuki coupling between a benzyloxy-substituted aryl halide (e.g., 1-(benzyloxy)-4-bromobenzene) and cyclopropylmethylboronic acid or a corresponding boronate ester. nih.govnih.gov The reaction is known for its high functional group tolerance and generally gives good yields. nih.gov A variety of palladium catalysts and ligands can be employed, with SPhos being noted for its effectiveness in some cross-coupling reactions leading to diarylmethanes. nih.gov

Table 2: Hypothetical Suzuki Cross-Coupling Reaction Parameters

| Aryl Halide | Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| 1-(Benzyloxy)-4-bromobenzene | Cyclopropylmethylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | Good to High |

This table illustrates plausible conditions for a Suzuki cross-coupling reaction to form the aryl-cyclopropylmethyl linkage, based on general principles of the reaction. nih.govnih.gov

Formation of the Cyclopropylmethyl Moiety and Related Cyclopropane (B1198618) Rings

The three-membered cyclopropane ring is a strained and synthetically useful motif found in many biologically active molecules. nih.gov Its construction requires specific synthetic methods.

Simmons-Smith Cyclopropanation and Variants

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. nih.govwikipedia.org The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). tcichemicals.com To synthesize the cyclopropylmethyl group attached to the benzene (B151609) ring, a precursor such as 4-allylphenol (B24904) would be subjected to Simmons-Smith conditions. The benzyloxy group could be introduced before or after the cyclopropanation.

The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org A key advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups, including alcohols and ethers. tcichemicals.com Modifications to the original procedure, such as the Furukawa modification which uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, can enhance reactivity. wikipedia.orgtcichemicals.com

Table 3: Simmons-Smith Reaction Conditions

| Alkene Substrate | Reagent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 4-Allylanisole | CH2I2, Zn-Cu | Diethyl ether | Reflux | Good |

This table provides representative conditions for the Simmons-Smith cyclopropanation of relevant substrates.

Wadsworth-Emmons Cyclopropanation for Stereoselective Control

The Wadsworth-Emmons reaction and its variants, such as the Corey-Chaykovsky reaction, offer another powerful route to cyclopropanes. ukessays.com The Corey-Chaykovsky reaction employs sulfur ylides, like dimethyloxosulfonium methylide or dimethylsulfonium methylide, to react with α,β-unsaturated carbonyl compounds (enones) to form cyclopropyl (B3062369) ketones. ukessays.comnih.gov For instance, a chalcone (B49325) derivative bearing a hydroxyl group could undergo cyclopropanation to yield a cyclopropyl ketone, which could then be further modified. nih.gov

The Horner-Wadsworth-Emmons reaction itself can be adapted for cyclopropanation. A newer version of the homologous Horner-Wadsworth-Emmons reaction involves the transformation of α-phosphono-γ-lactones into ethyl cyclopropanecarboxylates. rsc.org This method provides an alternative for constructing cyclopropanes with electron-withdrawing groups and offers stereoselective control. rsc.org

Approaches to Cyclopropyl-Substituted Aromatic Systems

Directly introducing a cyclopropyl group onto an aromatic ring can be challenging. One established method involves the cyclopropylation of aromatic aldehydes and ketones followed by reduction. acs.org Another powerful and more contemporary approach is the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropyl Grignard reagents or cyclopropylboronic acids. nih.govorganic-chemistry.org These methods have been successfully applied to synthesize a variety of cyclopropyl arenes in good yields. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Orthogonal Protecting Group Strategies in Complex Synthesis

In the multistep synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com An effective strategy involves the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups within the same molecule. numberanalytics.comnumberanalytics.com This approach provides chemists with enhanced control and flexibility throughout the synthetic sequence. numberanalytics.com

Selective Deprotection of Benzyl Ethers (O-Debenzylation)

Benzyl ethers are widely used as protecting groups for hydroxyl functionalities due to their stability under a variety of reaction conditions. jocpr.comorganic-chemistry.org The removal of a benzyl ether, or O-debenzylation, is a critical step in many synthetic routes.

Standard methods for cleaving benzyl ethers include catalytic hydrogenolysis (e.g., H₂/Pd-C), which is effective but can be limited by its incompatibility with other reducible functional groups like alkenes and alkynes. organic-chemistry.orgmpg.deyoutube.com Strong acids can also be employed for debenzylation, though this method is restricted to substrates that can tolerate acidic conditions. organic-chemistry.org

More recent and milder methods have been developed to enhance the selectivity of benzyl ether cleavage. For instance, visible-light-mediated debenzylation using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for the removal of benzyl ethers in the presence of sensitive functional groups. mpg.deacs.org Another selective method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can efficiently cleave benzyl ethers while leaving other protecting groups such as silyl (B83357) ethers and esters intact. organic-chemistry.org

The ability to selectively deprotect one type of benzyl ether in the presence of another, such as a para-methoxybenzyl (PMB) ether, further expands the utility of these protecting groups. While PMB ethers are susceptible to oxidative cleavage, benzyl ethers can be selectively removed under reductive conditions, providing a complementary strategy for complex syntheses. colab.wsresearchgate.net

Table 1: Comparison of O-Debenzylation Methods

| Reagent/Condition | Selectivity | Compatibility |

| H₂/Pd-C | Low | Incompatible with reducible groups (alkenes, alkynes) organic-chemistry.orgmpg.de |

| Strong Acids | Low | Limited to acid-stable substrates organic-chemistry.org |

| BCl₃·SMe₂ | High | Tolerates silyl ethers, esters, alkenes, alkynes organic-chemistry.org |

| Visible Light/DDQ | High | Tolerates azides, alkenes, alkynes mpg.deacs.org |

| Reductive conditions | High | Can selectively cleave benzyl over PMB ethers colab.wsresearchgate.net |

Management of Other Labile Functional Groups in Multistep Synthesis

The success of a complex synthesis often hinges on the careful management of various labile functional groups. bham.ac.uk Protecting groups are classified based on the conditions under which they are removed, such as acid-labile, base-labile, or fluoride-labile. rsc.org The strategic selection of these groups is paramount to avoid unintended deprotection during synthetic transformations.

For instance, silyl ethers are commonly used to protect alcohols and are typically removed with fluoride (B91410) sources. numberanalytics.com In a molecule containing both a benzyl ether and a silyl ether, the silyl group can be selectively cleaved without affecting the benzyl ether, showcasing an orthogonal approach. numberanalytics.com Similarly, base-labile protecting groups like esters can be removed without disturbing acid-labile or hydrogenation-labile groups. rsc.org

The presence of functionalities that are sensitive to both acidic and basic conditions necessitates the use of protecting groups that can be removed under very mild or neutral conditions. nih.gov The development of such specialized protecting groups and deprotection protocols is a continuous area of research in organic synthesis.

Derivatization Strategies for Structural Diversification of the this compound Scaffold

Derivatization is a key strategy for exploring the structure-activity relationships of a core molecule by introducing a variety of functional groups at different positions. For the this compound scaffold, derivatization can be targeted at the benzyl moiety, the cyclopropylmethyl group, or the benzene ring.

Functionalization of the Benzyl Moiety (e.g., Fluorination, Nitrile Introduction)

Modifications to the benzyl portion of the molecule can be achieved through various synthetic transformations. For example, halogenation of the benzyl group can provide handles for further functionalization. orgsyn.org The introduction of substituents on the aryl ring of the benzyl ether can also modulate its electronic properties and reactivity. For instance, the para-siletanylbenzyl (PSB) ether, an analog of the benzyl ether, can be cleaved under unique, mild conditions using alkaline hydrogen peroxide. nih.gov This allows for selective deprotection in the presence of other arylmethyl ethers.

Direct functionalization of the benzylic position can also be envisioned. While specific examples for this compound are not detailed, general methods for the functionalization of secondary benzyl alcohols, which are precursors to benzyl ethers, include reactions with various nucleophiles to introduce groups like thioethers. nih.gov

Modifications of the Cyclopropylmethyl Group (e.g., Cyclopropylmethoxy Analogues)

The cyclopropylmethyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability and influence conformational properties. iris-biotech.dewikipedia.org Modifications of this group can lead to analogues with altered pharmacological profiles.

The synthesis of cyclopropane-containing molecules can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, the coupling of cyclopropyl Grignard reagents with aryl halides is a common strategy. organic-chemistry.org

The cyclopropylmethyl radical is known to undergo rapid ring-opening, a property that can be exploited in synthetic methodology. psu.edu However, for the purpose of creating stable analogues, modifications would likely focus on the synthesis of derivatives of cyclopropylmethyl bromide or related building blocks that can be incorporated into the target scaffold. researchgate.net

Regioselective Introduction of Additional Substituents on the Benzene Ring

Introducing additional substituents onto the benzene ring of this compound requires an understanding of the directing effects of the existing groups in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The benzyloxy group is an activating, ortho-, para-director, while the cyclopropylmethyl group is also generally considered to be an activating, ortho-, para-director.

In a disubstituted benzene with two activating groups, the position of further substitution is determined by the relative activating strength of the two groups and steric factors. masterorganicchemistry.comyoutube.com The benzyloxy group, with its oxygen atom capable of donating a lone pair of electrons through resonance, is a strong activating group. The cyclopropylmethyl group is less activating. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating benzyloxy group. masterorganicchemistry.com

The synthesis of para-disubstituted benzenes can also be approached through methods that construct the aromatic ring itself, such as the reaction of 1,4-diketones with vinyllithium (B1195746) reagents followed by ring-closing metathesis and dehydration. acs.org

High-Throughput and Lead-Oriented Synthetic Approaches

Modern drug discovery often begins with the identification of "hit" or "lead" compounds, which serve as starting points for optimization. mappingignorance.org Lead-oriented synthesis is a concept that emphasizes the deliberate creation of molecules that possess properties making them ideal starting points for medicinal chemistry programs. mappingignorance.orgdocumentsdelivered.com These properties, often described as "lead-like," are generally stricter than those for final drug candidates (as described by Lipinski's rule of five). The optimization process almost invariably leads to an increase in molecular weight and lipophilicity; therefore, starting with smaller, less lipophilic molecules is advantageous. mappingignorance.orgrsc.org

The synthesis of analogues of this compound can be strategically guided by these principles. By designing libraries of related compounds that fall within the "lead-like" chemical space, chemists can more efficiently explore potential biological activities. This often involves creating diverse molecular scaffolds that can be decorated with various functional groups. rsc.org High-throughput synthesis, often employing robotic platforms and parallel synthesis techniques, can be integrated with these design principles. acs.org For example, a "Diversity-Oriented-Target-Focused-Synthesis" (DOTS) approach combines the in silico design of a focused library around a core scaffold with automated synthesis and evaluation, enabling the rapid optimization of hit compounds. acs.org This strategy ensures that the synthesized molecules are not only easy to make in a few steps with high yields but are also tailored to interact with a specific biological target. acs.org

Table 4: Comparison of Physicochemical Properties for Different Compound Classes in Drug Discovery

| Property | Fragments | Lead-like Compounds | Drug-like Compounds | Reference |

| Molecular Weight (Da) | < 300 | 200 - 350 | < 500 | mappingignorance.orgrsc.org |

| cLogP | < 3 | < 3 | < 5 | mappingignorance.org |

| Number of H-bond Donors | ≤ 3 | ≤ 3 | ≤ 5 | mappingignorance.org |

| Number of H-bond Acceptors | ≤ 3 | ≤ 3 | ≤ 10 | mappingignorance.org |

| Number of Rotatable Bonds | ≤ 3 | ≤ 7 | - | - |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold contains several key features that are essential for its biological activity. These pharmacophoric elements include the benzyl group, the ether linkage, the central phenyl ring, and the cyclopropylmethyl group. The spatial arrangement and electronic properties of these components are critical for recognition and binding to target receptors. For instance, in the context of opioid receptor ligands, the aromatic rings and the nitrogen atom (if present in an analogue) are known to be important for receptor interaction.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Modifying the substituents on the this compound scaffold has profound effects on the compound's affinity and selectivity for different receptors.

The benzyl group is a significant contributor to the binding of these analogues to various receptors, including opioid and cannabinoid receptors. nih.gov Studies on related morphinan (B1239233) and benzomorphan (B1203429) derivatives have shown that modifications to N-substituents, which can be analogous to the benzyl group in this scaffold, dramatically affect receptor affinity and selectivity. For example, replacing an N-cyclopropylmethyl group with an N-cyclobutylmethyl group in a morphinan analogue resulted in altered selectivity between kappa and delta opioid receptors. nih.gov

Furthermore, research on naltrexone-derived compounds demonstrated that the introduction of aryl groups can lead to significant differences in binding affinity and intrinsic activity at opioid receptors. nih.gov Attaching a phenyl group at certain positions can cause a dramatic reduction in binding potency at mu, delta, and kappa opioid receptors, suggesting steric constraints at the ligand binding sites. nih.gov Conversely, other substitutions can enhance selectivity for a particular receptor subtype. nih.gov

The following table summarizes the binding affinities of some benzyl derivatives for human opioid and cannabinoid receptors, illustrating the impact of structural variations. nih.gov

Table 1: Binding Affinity of Benzyl Derivatives for Human Opioid and Cannabinoid Receptors nih.gov

| Compound | δ Opioid Receptor | κ Opioid Receptor | μ Opioid Receptor | CB1 Receptor | CB2 Receptor |

|---|---|---|---|---|---|

| 1 | 48% | 52% | 45% | 55% | 61% |

| 2 | 42% | Not active | Not active | 49% | 58% |

| 3 | 65% | 71% | 68% | Not tested | Not tested |

| 4 | 58% | 62% | 55% | Not tested | Not tested |

| 6 | 45% | 51% | 49% | Not tested | Not tested |

All compounds were tested at a concentration of 10 μM. The values represent the percentage of binding affinity.

The cyclopropylmethyl group is a well-known substituent in opioid pharmacology, often imparting mixed agonist-antagonist properties. Altering this group can significantly impact the conformational profile of the molecule, thereby influencing its interaction with the receptor. For instance, a study on N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines highlighted the importance of the N-cyclopropylmethyl group in achieving potent and selective kappa opioid receptor agonism. nih.gov The conformation adopted by this group within the receptor's binding pocket is critical for its pharmacological effect.

Substitutions on the aromatic rings of the this compound scaffold can modulate the electronic and steric properties of the molecule, which in turn affects receptor binding. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing its interaction with the receptor. libretexts.orgmsu.edu

For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the electronic properties of substituents on the benzyl portion did not appear to significantly influence the yield of the final products. nih.gov However, the bioisosteric replacement of chlorine with bromine in certain positions led to the most potent antimycobacterial compounds in the series. nih.gov Specifically, the presence of chlorine or fluorine at the 4-position of the benzene ring in the benzyloxy group resulted in more potent molecules. nih.gov This highlights that both steric and electronic effects of aromatic ring substituents play a crucial role in determining the biological activity.

The reactivity of a substituted benzene ring towards electrophilic substitution is affected by the nature of the substituent. uomustansiriyah.edu.iquobabylon.edu.iq Electron-donating groups activate the ring, making it more reactive, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edu This principle is fundamental in understanding how substitutions on the aromatic rings of the scaffold can influence its synthesis and biological interactions.

Structure-Metabolic Stability Relationships of Benzyloxy and Cyclopropylmethyl Groups

The metabolic stability of a drug candidate is a critical factor in its development, as it influences its pharmacokinetic profile. researchgate.netresearchgate.net

The benzyloxy group, while a common protecting group in organic synthesis, can be susceptible to oxidative cleavage in a metabolic context. nih.govresearchgate.netmpg.de This metabolic vulnerability can limit the in vivo half-life of a compound. nih.gov The cleavage of benzyl ethers can be influenced by the electronic nature of the aromatic ring and the presence of other functional groups. nih.gov For instance, p-methoxybenzyl (PMB) ethers are more readily cleaved by mild oxidants compared to simple benzyl ethers due to the electron-donating methoxy (B1213986) group. mpg.de

Studies have shown that replacing a metabolically labile group with a more stable isostere can improve metabolic stability. nih.gov For example, in the development of procaspase-activating compounds, a benzyl moiety was replaced with a benzoyl group to increase resistance to oxidative N-debenzylation. nih.gov The stability of a benzylic position to oxidation is also influenced by the nature of the substituents on the aromatic ring. nih.gov

The following table illustrates the metabolic stability of some compounds in the presence of liver microsomes, demonstrating how structural modifications can impact metabolic fate. nih.gov

Table 2: Metabolic Stability of Benzyl Amide and its Heterocyclic Analogues nih.gov

| Compound | Structure | % Remaining after 30 min (Human Liver Microsomes) |

|---|---|---|

| 19 | Benzyl amide | 0 |

| 20a | Oxazole | 45 |

| 20c | 4H-1,2,4-triazole | 98 |

| 20d | 1,3,4-oxadiazole (B1194373) | 99 |

Influence of Cyclopropyl Group on Metabolic Stability

In the context of this compound analogues, the cyclopropyl group serves as a metabolically robust substituent. While other aliphatic or alicyclic groups might be prone to oxidation, the cyclopropyl ring is designed to block common metabolic pathways. hyphadiscovery.com For instance, replacing a metabolically vulnerable group with a cyclopropyl ring can divert metabolism away from that position, potentially reducing the formation of undesirable or inactive metabolites. hyphadiscovery.com

However, the metabolic fate of a cyclopropyl group can be influenced by its surrounding chemical environment. While generally stable, oxidation of the cyclopropyl ring itself has been observed in some cases, particularly in hepatocytes of certain species. hyphadiscovery.com Furthermore, if the cyclopropyl group is attached directly to an amine, it can be susceptible to CYP-mediated bioactivation, potentially leading to reactive intermediates. hyphadiscovery.com In the case of this compound, where the cyclopropylmethyl group is attached to a benzene ring, the primary metabolic advantage is the protection against oxidation at that position compared to a simple alkyl chain.

Table 1: Comparative Metabolic Stability of Hypothetical Analogues

| Compound | Key Structural Feature | Expected Primary Metabolic Pathway | Predicted Metabolic Stability |

|---|---|---|---|

| Analogue A | 4-isobutylbenzene moiety | Oxidation at the benzylic or terminal carbon of the isobutyl group | Lower |

| Analogue B | 4-(cyclopropylmethyl)benzene moiety | More resistant to oxidation at the alkyl substituent | Higher nih.govhyphadiscovery.com |

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound involves a multi-faceted approach, leveraging modern drug discovery strategies to enhance potency, selectivity, and pharmacokinetic properties. Key principles include fragment-based drug discovery for lead identification and optimization, as well as computational methods to predict and rationalize structure-activity relationships.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. drugdiscoverychemistry.com This approach begins by screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. drugdiscoverychemistry.comdrugdiscoverychemistry.com Once a fragment hit is identified and its binding mode is characterized, often through biophysical methods like X-ray crystallography or NMR spectroscopy, it can be elaborated into a more potent lead compound. drugdiscoverychemistry.comrsc.org

For a target compound like this compound, an FBDD approach could involve breaking the molecule down into its constituent fragments. These fragments could then be screened to determine which part of the molecule is essential for the desired biological activity. For instance, the benzyloxy, phenyl, and cyclopropylmethyl moieties could be considered as individual fragments.

Once a core fragment demonstrating binding is identified, lead optimization strategies are employed. This involves synthetically "growing" the fragment to occupy adjacent pockets in the target's binding site, thereby increasing affinity and potency. rsc.org This structure-based design allows for the bespoke functionalization of the fragment core along specific vectors to improve interactions with the target protein. rsc.org For example, if the benzyloxy-phenyl fragment shows initial binding, medicinal chemists could explore modifications to the cyclopropylmethyl portion or substitutions on the phenyl rings to enhance activity. This iterative process of fragment evolution, guided by structural biology, can efficiently lead to advanced analogues with improved biochemical activity. drugdiscoverychemistry.com

Table 2: Hypothetical Fragments of this compound for FBDD

| Fragment ID | Fragment Structure | Rationale for Screening |

|---|---|---|

| F-01 | Benzyl alcohol | Represents the benzyloxy moiety without the ether linkage. |

| F-02 | Toluene | Represents the core phenyl ring with a simple alkyl group. |

| F-03 | Cyclopropylmethanol | Represents the cyclopropylmethyl substituent. |

| F-04 | Benzyl phenyl ether | Combines the benzyloxy and phenyl core structures. |

Computational Approaches to SAR (e.g., QSAR, Docking Studies)

Computational chemistry plays a pivotal role in modern drug design by providing insights that guide the synthesis and evaluation of new compounds. nih.govchoderalab.org For analogues of this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable.

Molecular Docking studies predict the preferred orientation of a molecule when bound to a biological target. nih.gov This technique allows researchers to visualize the interactions between a ligand, such as an analogue of this compound, and the active site of a protein. nih.govnih.gov By understanding these interactions, chemists can design modifications to the molecule to enhance binding affinity. For example, docking studies might reveal an unoccupied pocket in the receptor that can be filled by adding a substituent to the phenyl ring, or that altering the position of the benzyloxy group could lead to a more favorable hydrogen bond interaction. nih.gov These predictions help prioritize which compounds to synthesize, saving time and resources.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by correlating variations in the physicochemical properties (descriptors) of the molecules with their measured activity. nih.govresearchgate.net These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

For a series of this compound analogues, a QSAR model could be built to predict the activity of unsynthesized compounds. nih.govnih.gov For example, the model might reveal that increasing the electron-withdrawing nature of a substituent on the benzyloxy ring leads to higher potency. This information provides a rational basis for designing the next generation of analogues with potentially improved activity. researchgate.net

Table 3: Example of a Hypothetical QSAR Equation for Analogues

| Equation | Statistical Parameters | Key Descriptors | Interpretation |

|---|---|---|---|

| pIC50 = 1.5 * ClogP - 0.8 * (VvdW) + 2.1 * (σ) + 3.5 | R2 = 0.85, Q2 = 0.75 | ClogP (lipophilicity), VvdW (van der Waals volume), σ (electronic parameter) | This hypothetical model suggests that biological activity (pIC50) increases with higher lipophilicity and electron-withdrawing character, while being negatively impacted by a larger molecular volume. nih.govnih.gov |

In Vitro Receptor Binding Profiling

The potential for this compound to bind to various neuroreceptors can be inferred from studies on structurally related compounds.

The N-cyclopropylmethyl group is a well-established pharmacophore in opioid receptor ligands, often conferring high affinity and modulating activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. This substituent is found in classic opioid antagonists like naltrexone (B1662487) and partial agonists like buprenorphine.

Recent research on novel entities highlights the contribution of this group to receptor affinity and selectivity. For instance, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) , a complex morphinan derivative, demonstrates sub-nanomolar binding affinity for the µ-opioid receptor (MOR) with significant selectivity over both the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). nih.gov This indicates that the cyclopropylmethyl group is a key component in achieving potent and selective MOR interactions.

Conversely, the N-cyclopropylmethyl group is also integral to potent and selective kappa opioid receptor (KOR) agonists. A series of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines were found to be highly selective and potent KOR agonists. acs.org One compound from this series, 5i , showed sub-picomolar binding affinity for KOR and exceptional selectivity over MOR and DOR. acs.org Similarly, another related northebaine derivative, SLL-1206 , was identified as a KOR agonist with single-digit nanomolar activity and high selectivity, achieved by significantly reducing its affinity for MOR and DOR. nih.gov

These findings suggest that the cyclopropylmethyl moiety within this compound could facilitate its interaction with opioid receptors, although the specific affinity and selectivity profile would be highly dependent on the rest of the molecular structure.

| Compound Name | Receptor Target | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| NAQ | µ-Opioid Receptor (MOR) | Sub-nanomolar | High selectivity for MOR over DOR and KOR | nih.gov |

| Northebaine Derivative (5i) | κ-Opioid Receptor (KOR) | Sub-picomolar | Exceptional selectivity for KOR over MOR and DOR | acs.org |

| SLL-1206 | κ-Opioid Receptor (KOR) | Single-digit nanomolar | High selectivity for KOR over MOR and DOR | nih.gov |

| Methylnaltrexone (MNTX) | µ-Opioid Receptor (MOR) | 5.50 ± 1.11 nM | Primarily a peripheral antagonist | nih.gov |

The benzyloxy moiety, or more broadly, substituted benzyl groups, are present in ligands targeting β-adrenoceptors. Studies on trimetoquinol and its 1-benzyl halogen-substituted analogues have shown that this part of the molecule can influence activity and selectivity across β-adrenoceptor subtypes. nih.gov

In functional assays, these 1-benzyl substituted analogues demonstrated differential activation of β-adrenoceptors. For example, 3',5'-Diiodotrimetoquinol was found to be a partial agonist at β1-adrenoceptors but was tenfold more potent as an agonist at atypical β3-adrenoceptors compared to β1 and β2 sites. nih.gov This suggests that the benzyloxy group in this compound could potentially interact with the binding pockets of β-adrenoceptors, although its specific affinity and selectivity for β1 versus β2 receptors have not been determined.

| Compound Group | Observed Activity | Receptor Subtypes Mentioned | Reference |

|---|---|---|---|

| 1-Benzyl Halogen-Substituted Trimetoquinol Analogues | Differential activation of β-adrenoceptor subtypes. | β1, β2, β3 | nih.gov |

| 3',5'-Diiodotrimetoquinol | Partial agonist at β1 sites; 10-fold higher potency at β3 sites compared to β1/β2. | β1, β2, β3 | nih.gov |

There is no available research data from the reviewed sources regarding the in vitro binding profile of this compound or closely related entities at Serotonin 2C, Orexin 1, or Mineralocorticoid receptors.

Enzyme Inhibition Assays

The potential for this compound to act as an enzyme inhibitor can be evaluated by examining related structures.

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory pathways, and its inhibition is a therapeutic strategy for conditions like COPD and psoriasis. mdpi.com The PDE4 inhibitor class is structurally diverse, but many feature substituted aromatic rings. mdpi.com The PDE4B subtype, in particular, is considered central to inflammation. nih.gov

While no direct data exists for this compound, compounds with substituted benzimidazole (B57391) and benzoxaborole frameworks have shown potent PDE4 inhibitory activity. mdpi.comnih.gov For instance, nerandomilast (B10856306) (BI 1015550), a preferential PDE4B inhibitor, has demonstrated both anti-inflammatory and antifibrotic effects in preclinical models. nih.gov The development of various PDE4 inhibitors based on different scaffolds, such as quinolines and pyrazolopyridazinones, highlights the broad potential for substituted aromatic compounds to fit into the enzyme's active site. mdpi.com The specific combination of a benzyloxy and cyclopropylmethyl-substituted benzene ring has not been evaluated for PDE4 inhibition in the available literature.

| Compound/Class | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|

| Roflumilast | High inhibitory activity | Selective for PDE4 isoenzymes | mdpi.com |

| Apremilast | Potent PDE4 inhibitor | Orally active PDE4 and TNF-α inhibitor | nih.gov |

| Nerandomilast (BI 1015550) | Potent inhibitor | Preferential for PDE4B over PDE4D (~9-fold) | nih.gov |

| 2-Arylpyrimidine Derivative (4a) | 0.19 µM | ~10-fold selective for PDE4B over PDE4D | nih.gov |

The benzyloxy group has been incorporated into molecules designed as cyclooxygenase (COX) inhibitors. A study on 3-O-substituted benzyl pyridazinone derivatives explored their potential to inhibit COX-1 and COX-2 enzymes. nih.gov Within this series, several compounds were identified that exhibited in vitro selectivity for the COX-2 isoform. nih.gov One of the selective compounds showed anti-inflammatory activity in a rat paw edema assay, confirming target engagement in vivo. nih.gov This suggests that the benzyloxy moiety present in this compound could serve as a structural component for interacting with cyclooxygenase enzymes, potentially with some degree of selectivity for COX-2.

| Compound Series | Observed Activity | Target Enzymes | Reference |

|---|---|---|---|

| 3-O-substituted benzyl pyridazinone derivatives | In vitro COX-2 selectivity observed for some analogues. | COX-1, COX-2 | nih.gov |

| Compound 11b (from series) | Showed 32% anti-inflammatory activity at 30 mg/kg in vivo. | COX-2 (selective in vitro) | nih.gov |

Kinase Inhibition (e.g., PI3Kδ)

The evaluation of this compound for kinase inhibitory activity, particularly against phosphoinositide 3-kinase delta (PI3Kδ), would be a critical step in characterizing its potential as a modulator of signaling pathways involved in inflammation and immunity. Kinase inhibition assays are typically performed using purified recombinant enzymes. The activity of the compound is measured by its ability to reduce the phosphorylation of a substrate by the kinase. The results are usually expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A hypothetical data table for such an investigation is presented below:

| Compound | Target Kinase | IC50 (nM) | Assay Method |

| This compound | PI3Kδ | Data N/A | TR-FRET |

| PI3Kα | Data N/A | Luminescence Assay | |

| PI3Kβ | Data N/A | AlphaScreen | |

| PI3Kγ | Data N/A | Radiometric Assay |

Investigation of Other Enzyme Systems (e.g., Chymotrypsin, Trypsin, Elastase)

To assess the selectivity of this compound, its inhibitory effects on other enzyme systems, such as the serine proteases chymotrypsin, trypsin, and elastase, would be investigated. These enzymes play crucial roles in digestion and inflammation. Assays for these enzymes typically involve the use of a chromogenic or fluorogenic substrate. The rate of substrate cleavage is measured in the presence and absence of the test compound to determine the extent of inhibition.

A summary of potential findings could be tabulated as follows:

| Compound | Enzyme | Inhibition (%) at 10 µM | Substrate |

| This compound | Chymotrypsin | Data N/A | N-Succinyl-Ala-Ala-Pro-Phe-pNA |

| Trypsin | Data N/A | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride | |

| Elastase | Data N/A | N-Succinyl-Ala-Ala-Ala-pNA |

In Vitro Functional Assays and Cellular Responses

Agonist and Antagonist Functional Activity Determination

Determining the functional activity of this compound would involve in vitro assays to ascertain whether it acts as an agonist, antagonist, or inverse agonist at specific receptors. These assays often utilize cell lines engineered to express a target receptor. The functional response, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, is measured upon exposure to the compound. For antagonist activity, the assay would measure the compound's ability to block the response induced by a known agonist.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are crucial for understanding the biological effects of a compound in a more physiologically relevant context. For a compound with potential anti-inflammatory properties, assays measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), would be highly relevant.

In Vivo Pharmacological Assessment in Animal Models

Evaluation of Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory activity of novel compounds. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce the volume of paw edema compared to a vehicle-treated control group. The results are often expressed as the percentage of inhibition of edema.

A hypothetical representation of data from such a study is shown below:

| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | Data N/A | - |

| This compound | Data N/A | Data N/A |

| Positive Control (e.g., Indomethacin) | Data N/A | Data N/A |

Assessment of Analgesic Properties in Rodent Models (e.g., Tail-Flick Assay)

No specific studies detailing the evaluation of this compound in rodent models of pain, including the tail-flick assay, were found. The tail-flick test is a standard method for assessing spinal analgesic effects, typically by measuring the latency of a rodent to move its tail from a thermal stimulus. While this assay is widely used to screen for the antinociceptive properties of new chemical entities, there is no available data to suggest that this compound has been subjected to this or similar tests.

Preclinical Studies on Regional Hemodynamics

An extensive search of scientific literature yielded no preclinical studies investigating the effects of this compound on regional hemodynamics. Such studies are critical for understanding the cardiovascular profile of a compound, including its effects on blood flow to various organs, blood pressure, and heart rate. The absence of such data means that the cardiovascular impact of this specific compound is currently unknown.

Investigation of Broader Biological Activities in Animal Models (e.g., Antimicrobial, Antiviral, Anticancer)

There is no available research data from animal models concerning the antimicrobial, antiviral, or anticancer activities of this compound. Although numerous compounds containing benzyloxy or cyclopropyl groups have been investigated for these properties, the specific biological profile of this compound has not been reported in the scientific literature.

Antimicrobial/Antiviral Activity: No studies were identified that tested this compound against bacterial, fungal, or viral pathogens.

Anticancer Activity: There are no published reports on the evaluation of this compound for cytotoxic or antiproliferative effects against cancer cell lines or in animal models of cancer.

Mechanistic Investigations of 1 Benzyloxy 4 Cyclopropylmethyl Benzene S Biological Actions and Chemical Transformations

Elucidation of Molecular Targets and Signaling Pathways

Comprehensive research into the specific biological actions of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene remains limited. The identification of its molecular targets and the subsequent analysis of the signaling pathways it may modulate are crucial steps in understanding its potential pharmacological or toxicological profile.

Target Identification and Validation Studies

Currently, there are no publicly available studies that have definitively identified and validated the molecular targets of this compound. While research on other molecules containing a benzyloxy group has shown interactions with targets like monoamine oxidase and the cytochrome bc1 complex, these findings are not directly transferable to the specific structure of this compound. researchgate.netnih.gov The unique combination of the benzyloxy and cyclopropylmethyl moieties necessitates dedicated screening and validation studies to determine its specific binding partners within a biological system.

Downstream Signaling Cascade Analysis in Relevant Biological Systems

In the absence of identified molecular targets for this compound, there is a corresponding lack of information on the downstream signaling cascades it may affect. Understanding these pathways is essential for elucidating the full biological impact of the compound. For instance, studies on benzene (B151609), a core component of this molecule's structure, have highlighted its potential to affect critical hematopoietic signaling pathways, though specific data for the derivative is not available. nih.gov

Computational Mechanistic Studies of Reaction Pathways and Molecular Interactions

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. However, specific computational studies on this compound are not widely reported.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

No specific Density Functional Theory (DFT) studies focused on the reaction mechanisms of this compound were found in the reviewed literature. DFT calculations are a valuable method for investigating electronic structure and predicting reaction pathways. While such studies have been performed on other benzyloxy derivatives to understand rearrangements and reaction selectivities, similar analyses for the title compound have not been published. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are instrumental in exploring the dynamic interactions between a ligand and its receptor, providing insights into binding affinity and conformational changes. nih.govnih.gov The absence of an identified receptor for this compound precludes such targeted simulations.

Biotransformation Pathways and Metabolite Identification in Preclinical Systems

The metabolic fate of xenobiotics, including therapeutic agents, is a critical determinant of their efficacy and safety. For the compound this compound, understanding its biotransformation is essential for elucidating its complete pharmacological profile. In preclinical systems, the metabolism of this compound is anticipated to proceed through a series of oxidative and conjugative reactions, primarily targeting the benzyl (B1604629) and cyclopropylmethyl moieties. While specific studies on this compound are not extensively documented in publicly available literature, its metabolic pathways can be inferred from the well-established biotransformation of related chemical structures.

Oxidative Metabolism of Benzyl and Cyclopropylmethyl Groups

The initial phase of metabolism for this compound is expected to be dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver and other tissues. mdpi.comnih.govmdpi.com These enzymes facilitate the introduction of polar functional groups, thereby increasing the water solubility of the compound and preparing it for subsequent conjugation and excretion. nih.gov

The primary sites for oxidative attack on this compound are the benzylic methylene (B1212753) bridge of the benzyloxy group and the cyclopropylmethyl substituent.

Metabolism of the Benzyl Group:

The benzyloxy group is susceptible to several oxidative transformations. One of the principal metabolic pathways for benzyl ethers is O-dealkylation, which involves the oxidative cleavage of the ether linkage. mpg.debohrium.com This process would yield 4-(cyclopropylmethyl)phenol and benzaldehyde (B42025) as the primary metabolites. The benzaldehyde can be further oxidized to benzoic acid. Alternatively, the benzyl group can undergo aromatic hydroxylation on the phenyl ring, leading to the formation of various isomeric hydroxy-derivatives.

Metabolism of the Cyclopropylmethyl Group:

The cyclopropylmethyl group presents a more complex scenario for oxidative metabolism. While cyclopropyl (B3062369) rings are often incorporated into drug candidates to enhance metabolic stability due to the high C-H bond dissociation energy, they are not entirely inert. hyphadiscovery.com CYP450-mediated oxidation of a cyclopropyl ring can occur, potentially leading to hydroxylation of the ring itself or the adjacent methylene group. nih.gov In some instances, particularly when adjacent to an amine, oxidation of a cyclopropyl ring can lead to ring-opening, forming reactive intermediates that can conjugate with cellular nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.comnih.gov For this compound, oxidation of the methylene linker is a likely pathway, yielding a carbinol intermediate.

A summary of the plausible oxidative metabolites is presented in the table below.

| Parent Compound | Proposed Oxidative Metabolite | Metabolic Reaction |

| This compound | 4-(Cyclopropylmethyl)phenol | O-debenzylation |

| This compound | Benzaldehyde | O-debenzylation |

| Benzaldehyde | Benzoic Acid | Oxidation |

| This compound | [4-(Cyclopropylmethyl)phenoxy]phenylmethanol | Benzylic hydroxylation |

| This compound | 1-(Benzyloxy)-4-(1-hydroxycyclopropyl)methyl)benzene | Cyclopropyl hydroxylation |

| This compound | 1-(Benzyloxy)-4-(cyclopropyl(hydroxy)methyl)benzene | Methylene hydroxylation |

Conjugation Reactions and Excretion Pathways in Animal Models

The hydroxylated metabolites generated during Phase I oxidative metabolism, particularly the phenolic derivatives, are prime substrates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. The primary conjugation pathways in animal models are expected to be glucuronidation and sulfation.

Glucuronidation: This involves the enzymatic transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the phenolic metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs).

In studies of similar benzyl-containing compounds in rats, the resulting glucuronide and sulfate (B86663) conjugates are predominantly excreted in the urine. nih.gov The relative contribution of each pathway can depend on the specific animal model and the dose of the administered compound. Mercapturic acid derivatives, formed from glutathione conjugates, are another potential class of metabolites, especially if reactive intermediates are formed from the cyclopropylmethyl group. nih.gov

The table below outlines the likely conjugated metabolites.

| Phase I Metabolite | Conjugated Metabolite | Conjugation Reaction |

| 4-(Cyclopropylmethyl)phenol | 4-(Cyclopropylmethyl)phenyl glucuronide | Glucuronidation |

| 4-(Cyclopropylmethyl)phenol | 4-(Cyclopropylmethyl)phenyl sulfate | Sulfation |

| Hydroxylated derivatives | Corresponding glucuronide conjugates | Glucuronidation |

| Hydroxylated derivatives | Corresponding sulfate conjugates | Sulfation |

Impact of Metabolism on Activity and Selectivity Profiles

The biotransformation of this compound is expected to have a significant impact on its biological activity and selectivity profile. Metabolism generally leads to the formation of more polar, less active compounds that are more readily excreted.

The cleavage of the benzyloxy group to form 4-(cyclopropylmethyl)phenol would likely result in a substantial alteration of the compound's interaction with its biological target. Structure-activity relationship (SAR) studies of various benzyloxy-containing compounds have demonstrated that the benzyloxy moiety is often crucial for potent biological activity, participating in key hydrophobic or π-π stacking interactions within the target's binding site. nih.gov Its removal would likely lead to a significant decrease in affinity and efficacy.

Similarly, hydroxylation at different positions on either the benzyl or the cyclopropylmethyl group would introduce polar functionalities that could disrupt the optimal binding of the parent compound. However, in some cases, a metabolite may retain some level of activity or even exhibit an altered selectivity profile. For instance, if the parent compound interacts with multiple receptors, a metabolite might show enhanced selectivity for one receptor over others. The introduction of a hydroxyl group could also create new hydrogen bonding opportunities within the binding pocket, which could, in rare cases, enhance affinity for a particular target.

Patent Landscape and Academic Implications of 1 Benzyloxy 4 Cyclopropylmethyl Benzene Research

Review of Patent Literature Pertaining to the Compound and its Structural Motifs

An examination of the patent literature reveals that the core structures of 1-(benzyloxy)-4-(cyclopropylmethyl)benzene are integral to several classes of patented compounds. The benzyloxy-phenyl group is a common feature in a wide array of molecules, while the cyclopropylmethylbenzene moiety is notably present in compounds developed as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors and as intermediates for beta-adrenergic receptor antagonists.

Patents for SGLT2 inhibitors, a class of drugs used to manage diabetes, often describe complex glucopyranosyl-substituted benzene (B151609) derivatives. google.comgoogle.com Within these, the aglycone portion—the non-sugar part of the molecule—frequently incorporates a substituted benzene ring. The presence of a cyclopropyl (B3062369) group in this position is a recurring theme, highlighting the importance of this structural element in achieving the desired biological activity. For instance, patent WO2012163990A1 discloses glucopyranosyl-substituted benzene derivatives where one of the substituents on the benzene ring can be a cyclopropyl group. google.com

Furthermore, the cyclopropylmethyl structural unit is a key component in the synthesis of intermediates for cardiovascular drugs. Notably, the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, a crucial intermediate for the beta-blocker Betaxolol, underscores the relevance of the cyclopropylmethoxy moiety in the pharmaceutical industry.

While direct patents for this compound are not prominent, its structural components are frequently cited. The benzyloxy group often serves as a protecting group for a phenol (B47542) during multi-step syntheses, as seen in various patents for complex molecules. google.com This strategic use prevents the reactive phenol from interfering with subsequent reaction steps.

Table 1: Representative Patents Featuring Structural Motifs of this compound

| Patent Number | Title | Relevant Structural Motif | Patented Application Area |

| WO2012163990A1 | Sglt-2 inhibitors for treating metabolic disorders in patients treated with neuroleptic agents | Cyclopropyl-substituted benzene derivative | SGLT2 Inhibition |

| WO2010092125A1 | Pharmaceutical composition comprising a sglt2 inhibitor, a dpp-iv inhibitor and optionally a further antidiabetic agent and uses thereof | Glucopyranosyl-substituted benzene with cyclopropyl moiety | SGLT2 Inhibition |

| US10556905B2 | Processes for preparing a diazabicyclooctane compound | Benzyloxy as a protecting group | Beta-lactamase inhibitors |

| WO2014047374A1 | Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds | Cyclopropylmethyl group | Notch inhibitors for cancer therapy |

Analysis of Synthetic Routes Claimed in Patents and Their Academic Relevance

The synthetic routes detailed in patents for compounds containing the benzyloxy and cyclopropylmethylbenzene motifs provide valuable insights for academic and industrial chemists. These methods often showcase efficient and scalable processes for constructing these key structural fragments.

One of the primary roles of the benzyloxy group in patented syntheses is as a protecting group for phenols. The Williamson ether synthesis is a commonly employed method, where a benzyl (B1604629) halide (e.g., benzyl bromide) reacts with a phenoxide ion under basic conditions to form the benzyl ether. This reaction is well-established in organic chemistry and its application in complex, multi-step syntheses within the patent literature demonstrates its robustness and reliability. The subsequent deprotection, typically through catalytic hydrogenation, regenerates the phenol for further functionalization. This strategy is of high academic relevance as it illustrates the practical application of protecting group chemistry in the synthesis of complex target molecules.

The synthesis of the cyclopropylmethylbenzene moiety is also a subject of interest in patent literature. For intermediates of SGLT2 inhibitors, the introduction of the cyclopropyl group can be achieved through various methods, including the reaction of a suitable precursor with a cyclopropylating agent. The academic community often draws inspiration from these patented methods to develop novel synthetic methodologies with improved yields, milder reaction conditions, and broader substrate scopes.

Overview of Patented Biological Applications and Their Contribution to Academic Knowledge

The patented biological applications of compounds containing the structural motifs of this compound have significantly advanced academic understanding in several therapeutic areas.

SGLT2 Inhibition: The most prominent application is in the field of diabetes treatment. SGLT2 inhibitors containing the cyclopropyl-substituted benzene moiety have been shown to effectively block the reabsorption of glucose in the kidneys, leading to its excretion in the urine and thereby lowering blood glucose levels. google.comgoogle.com The extensive patenting in this area has spurred significant academic research into the structure-activity relationships of these compounds. This research aims to understand how the size, shape, and electronic properties of the substituents on the benzene ring, including the cyclopropyl group, influence the potency and selectivity of SGLT2 inhibition. These studies contribute to the rational design of next-generation antidiabetic drugs. tandfonline.comnih.gov

Beta-Adrenergic Receptor Antagonism: The cyclopropylmethoxy group is a key structural feature of the beta-blocker Betaxolol. Patents related to the synthesis of Betaxolol intermediates have provided the academic community with practical synthetic routes to this important structural class. Academic research has further explored the pharmacological properties of Betaxolol and other related beta-blockers, elucidating their mechanism of action and clinical efficacy in treating conditions like hypertension and glaucoma. nih.gov

Other Therapeutic Areas: The versatility of the cyclopropylmethylbenzene and benzyloxy-phenyl motifs is further demonstrated by their presence in patents for other therapeutic targets. For instance, compounds containing a cyclopropylmethyl group have been investigated as Notch inhibitors for cancer therapy, as disclosed in patent WO2014047374A1. google.com This broadens the academic interest in these structural motifs beyond their established roles in metabolic and cardiovascular diseases.

Table 2: Patented Biological Applications of Structural Motifs

| Structural Motif | Therapeutic Area | Mechanism of Action | Contribution to Academic Knowledge |

| Cyclopropyl-substituted benzene | Diabetes (Type 2) | SGLT2 Inhibition | Understanding of structure-activity relationships for SGLT2 inhibitors and rational drug design. tandfonline.comnih.gov |

| Cyclopropylmethoxy | Cardiovascular (Hypertension, Glaucoma) | Beta-adrenergic receptor antagonism | Elucidation of the pharmacological properties of beta-blockers. nih.gov |

| Cyclopropylmethyl | Oncology | Notch Inhibition | Exploration of new therapeutic applications for this structural moiety. google.com |

Future Patenting Trends and Opportunities in Related Chemical Space

The patent landscape surrounding the structural motifs of this compound continues to evolve, with several key trends and opportunities emerging.

In the realm of SGLT2 inhibitors, future patenting efforts are likely to focus on the development of next-generation compounds with improved properties. This includes agents with enhanced selectivity, better pharmacokinetic profiles, and the potential for combination therapies. patsnap.comdatainsightsmarket.com There is also a growing interest in exploring the therapeutic potential of SGLT2 inhibitors beyond diabetes, with ongoing research into their benefits in heart failure and chronic kidney disease. wirelesslifesciences.org This could lead to new patents claiming the use of existing or novel SGLT2 inhibitors for these expanded indications.

Furthermore, the development of more efficient and sustainable synthetic methods for creating the cyclopropylmethylbenzene and other key structural motifs will remain an area of active patenting. Innovations in catalysis and process chemistry that reduce the number of synthetic steps, improve yields, and minimize waste are highly sought after in the pharmaceutical industry.

The versatility of the cyclopropyl group in medicinal chemistry suggests that there are still untapped opportunities for its incorporation into novel drug candidates targeting a wide range of diseases. As our understanding of biological pathways deepens, we can expect to see the emergence of new patents for compounds containing the cyclopropylmethylbenzene moiety with novel mechanisms of action.

Future Directions and Emerging Research Avenues for 1 Benzyloxy 4 Cyclopropylmethyl Benzene

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The core structure of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene serves as a versatile template for the design of next-generation analogues. Strategic structural modifications can be employed to fine-tune its pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics. The benzyloxy group, a known pharmacophore in many monoamine oxidase B (MAO-B) inhibitors, is a prime target for modification. nih.gov Research on other benzyloxy-containing compounds has shown that substitutions on this phenyl ring can significantly impact biological activity. nih.gov

Key strategies for analogue development include:

Substitution on the Benzyloxy Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate electronic properties and influence binding interactions with potential biological targets. For instance, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines showed that halogen substitutions on the benzyloxy ring altered antimycobacterial activity.

Modification of the Cyclopropyl (B3062369) Group: The cyclopropyl ring introduces conformational rigidity. Expanding this to a cyclobutyl or cyclopentyl group or replacing it with other small, strained ring systems could alter the compound's spatial arrangement and improve target engagement.

Alterations to the Central Phenyl Ring: Introducing substituents on the central benzene (B151609) ring could further refine the molecule's properties, including its ability to penetrate the central nervous system (CNS), a critical factor for potential neurotherapeutics. nih.gov

Bioisosteric Replacement: Replacing the ether linkage of the benzyloxy group with alternative linkers such as thioethers, amines, or amides could improve metabolic stability and introduce new hydrogen bonding capabilities.

These targeted modifications aim to create a library of analogues with a spectrum of pharmacological profiles, allowing for the systematic exploration of structure-activity relationships (SAR).

Table 1: Proposed Analogues and Potential Pharmacological Tuning

| Modification Area | Specific Change | Potential Impact on Pharmacological Profile |

|---|---|---|

| Benzyloxy Phenyl Ring | Addition of halogens (F, Cl, Br) | Modulate lipophilicity, potentially improve Blood-Brain Barrier (BBB) penetration, and alter target binding affinity. |

| Benzyloxy Phenyl Ring | Addition of methoxy (B1213986) (-OCH3) groups | Increase hydrogen bond acceptor capacity and potentially improve solubility and selectivity. |

| Cyclopropylmethyl Group | Expansion to Cyclobutylmethyl | Alter conformational rigidity and spatial orientation, potentially optimizing fit within a target's binding pocket. |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the benzyloxy pharmacophore often directs research towards neurodegenerative diseases like Parkinson's due to its association with MAO-B inhibition, the unique combination of structural features in this compound warrants a broader investigation into other therapeutic areas. nih.gov A multi-pronged screening approach could uncover novel and unexpected biological activities.

Potential new therapeutic avenues include:

Oncology: Derivatives of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide have been investigated as potential anticancer agents through the inhibition of the MEK signaling pathway. nih.gov Screening this compound and its analogues against various cancer cell lines and kinase panels could reveal antiproliferative activity.

Infectious Diseases: Benzyloxy-containing compounds have been synthesized and evaluated for antimycobacterial properties. nih.gov The lipophilic nature of this compound may facilitate penetration of the mycobacterial cell wall, making it a candidate for development as a novel anti-tuberculosis agent.

Inflammatory Disorders: As neuroinflammation is a key component of neurodegenerative diseases, compounds that inhibit MAO-B can also have anti-inflammatory effects. This secondary property could be optimized and explored for treating primary inflammatory conditions.

Integration of Advanced Synthetic Methodologies for Efficient and Sustainable Production

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate will depend on the development of efficient, scalable, and sustainable synthetic routes. Traditional methods for synthesizing similar ether-linked compounds often rely on classical nucleophilic substitution reactions, which may involve harsh conditions or produce significant waste. nih.govnih.govmdpi.com

Future synthetic research should focus on:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for rapid reaction optimization. This would be particularly beneficial for large-scale production.

Green Chemistry Principles: The application of green chemistry principles can reduce the environmental impact of synthesis. This includes the use of safer, renewable solvents, minimizing the number of synthetic steps, and employing catalytic methods (e.g., C-H activation) to replace less efficient functional group interconversions.

Biocatalysis: The use of enzymes as catalysts could enable highly selective transformations, particularly if chiral analogues are pursued. Biocatalysis operates under mild conditions and is environmentally benign, aligning with the goals of sustainable chemical production.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be applied to the this compound scaffold to guide research and reduce the reliance on costly and time-consuming empirical screening.

Key applications of AI/ML include:

Generative Models: Deep learning models can design vast virtual libraries of novel analogues based on the core scaffold, exploring a much wider chemical space than is feasible through manual design.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained to predict the biological activity of newly designed analogues. Furthermore, models for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize compounds with favorable drug-like characteristics for synthesis.

Target Identification: AI algorithms can analyze biological data to propose potential protein targets for this compound by comparing its structural features to those of known ligands.

Table 2: Role of AI/ML in the Development of this compound

| AI/ML Technique | Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo drug design | Generate novel, synthesizable analogues with desired properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Potency prediction | Predict the biological activity of virtual compounds to prioritize synthesis. |

| ADMET Prediction Models | Pharmacokinetic profiling | Filter out compounds with predicted poor solubility, high toxicity, or low metabolic stability early in the process. |

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The comprehensive evaluation of this compound and its future analogues necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from multiple scientific fields.

Essential collaborations include:

Synthetic and Medicinal Chemists: To design and synthesize novel analogues and build SAR.

Computational Chemists and Data Scientists: To apply AI/ML for compound design, property prediction, and data analysis.

Pharmacologists and Biochemists: To perform in vitro and in vivo testing, determine mechanisms of action, and evaluate efficacy and selectivity.

Chemical Biologists: To develop chemical probes from the core scaffold to help identify biological targets and elucidate pathways, providing deeper insight into the compound's mechanism of action.

By fostering these interdisciplinary partnerships, the scientific community can systematically explore the therapeutic potential of the this compound scaffold, paving the way for the development of innovative new medicines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzyloxy group can be introduced to a pre-functionalized benzene derivative using benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) . Cyclopropylmethyl groups may be added via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. Key variables affecting yield include:

- Catalyst choice : GaCl₃ or Pd-based catalysts improve regioselectivity in aromatic substitutions .

- Temperature : Room-temperature reactions minimize side products (e.g., over-alkylation) compared to heated conditions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph) and cyclopropylmethyl protons (δ ~0.5–1.5 ppm with splitting patterns indicating J ~5–10 Hz) .

- FT-IR : Confirm ether linkages (C-O-C stretch ~1200–1250 cm⁻¹) and cyclopropane ring vibrations (~700–800 cm⁻¹) .

- XRD : Resolve crystal packing and dihedral angles between aromatic rings (e.g., coplanarity <5° in analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or fume hoods to prevent inhalation (Category 4 acute toxicity) .

- PPE : Nitrile gloves, safety goggles, and N95 masks are mandatory; full-body suits required for large-scale synthesis .

- Emergency Measures : Install eyewash stations and neutralizers (e.g., activated carbon) for spills .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution or cyclopropane ring-opening reactions. Focus on bond dissociation energies (BDEs) of the benzyloxy group (~80–90 kcal/mol) .

- MD Simulations : Predict solubility in solvents (e.g., logP ~3.5 for analogs) and aggregation behavior .

Q. What strategies resolve contradictions in reported biological activity data for similar benzyloxy derivatives?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in antimicrobial assays) .

- Metabolite Screening : Use LC-MS to rule out degradation products confounding bioactivity results .

- Control Experiments : Compare with analogs lacking the cyclopropylmethyl group to isolate structural contributors to activity .

Q. How does the redox behavior of this compound impact its stability in electrochemical or biological environments?

- Methodological Answer :

- Cyclic Voltammetry : Scan from −0.5 V to +1.5 V (vs. Ag/AgCl) to detect oxidation peaks (e.g., ~+1.05 V for benzyloxy analogs at pH 7) .

- Accelerated Stability Testing : Expose to UV light, varying pH (2–12), and reactive oxygen species (e.g., H₂O₂) to identify degradation pathways .

Q. What advanced techniques validate its structural stability under high-temperature or catalytic conditions?

- Methodological Answer :